molecular formula C13H15N3O2 B10884966 4-(Azepan-1-yl)-3-nitrobenzonitrile

4-(Azepan-1-yl)-3-nitrobenzonitrile

Cat. No.: B10884966
M. Wt: 245.28 g/mol
InChI Key: TZCQBTXJIYVHTO-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with an azepane group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-nitrobenzonitrile typically involves the nitration of 4-(Azepan-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the azepane ring, followed by its attachment to the benzene ring, and finally, the nitration step. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dimethylformamide), and sometimes a base to facilitate the reaction.

Major Products:

    Reduction: 4-(Azepan-1-yl)-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    4-(Azepan-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Azepan-1-yl)-3-aminobenzonitrile:

    4-(Azepan-1-yl)benzaldehyde: Another related compound with an aldehyde group instead of a nitrile or nitro group.

Uniqueness: 4-(Azepan-1-yl)-3-nitrobenzonitrile is unique due to the presence of both the azepane and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(azepan-1-yl)-3-nitrobenzonitrile

InChI

InChI=1S/C13H15N3O2/c14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

TZCQBTXJIYVHTO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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